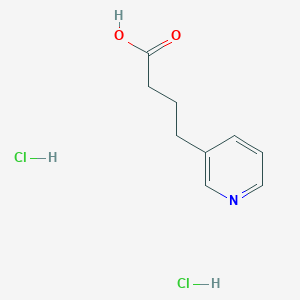
4-(Pyridin-3-yl)butanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with butanoic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-3-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yl)butanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(Pyridin-3-yl)butanoic acid dihydrochloride include:
- 4-amino-3-(pyridin-4-yl)butanoic acid dihydrochloride .
- 4-(Piperidin-4-yl)butanoic acid hydrochloride .
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a variety of research and industrial applications. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its versatility and importance .
Eigenschaften
IUPAC Name |
4-pyridin-3-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.2ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHPLDVMAAWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2930872.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2930874.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)
![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
![3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2930883.png)

